molecular formula C9H9FO2 B6252274 1-(2-fluorophenyl)-2-methoxyethan-1-one CAS No. 925211-28-5

1-(2-fluorophenyl)-2-methoxyethan-1-one

Cat. No.: B6252274
CAS No.: 925211-28-5
M. Wt: 168.16 g/mol
InChI Key: LPMRDOFABLRVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-2-methoxyethan-1-one (C₉H₉FO₂) is a fluorinated aromatic ketone featuring a methoxyethyl group at the ortho position of the phenyl ring. This compound is part of a broader class of α-keto derivatives, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties. Notably, commercial availability of this compound has been discontinued, suggesting challenges in synthesis or niche applications .

Properties

CAS No.

925211-28-5

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-methoxyethanone

InChI

InChI=1S/C9H9FO2/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3

InChI Key

LPMRDOFABLRVPK-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=CC=CC=C1F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-2-methoxyethan-1-one can be synthesized through several methods, including:

  • Friedel-Crafts Acylation: This involves the reaction of 2-fluorobenzene with methoxyethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Nucleophilic Substitution: Another method involves the substitution reaction of 2-fluorophenol with methoxyethyl chloride in the presence of a strong base like potassium carbonate (K₂CO₃).

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(2-Fluorophenyl)-2-methoxyethanoic acid.

  • Reduction: 1-(2-Fluorophenyl)-2-methoxyethanol.

  • Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluorophenyl)-2-methoxyethan-1-one has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-2-methoxyethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Fluorine Substitution

1-(3-Fluorophenyl)-2-Morpholino-2-Thioxoethanone (Compound 21)
  • Structure: Differs in fluorine position (3- vs. 2-) and substituents (morpholino-thioxo vs. methoxy).
  • Synthesis Yield : 23%, lower than its 2-fluoro counterpart (39%), indicating steric or electronic challenges in the 3-fluoro isomer .
  • Applications : Designed as a PHGDH (phosphoglycerate dehydrogenase) inhibitor, leveraging the thioxo group for enzyme interaction .
1-(2-Ethoxy-5-Fluorophenyl)Ethan-1-One
  • Structure : Ethoxy group at 2-position and fluorine at 5-position (C₁₀H₁₁FO₂; molar mass 182.19).
  • Physicochemical Properties : Higher molar mass and lipophilicity compared to the methoxy analogue. Ethoxy groups may enhance metabolic stability but reduce aqueous solubility .
1-[2-(Difluoromethoxy)Phenyl]Ethanone
  • Structure : Difluoromethoxy group at 2-position (C₉H₇F₂O₂).

Halogen-Substituted Analogues

1-(4-Chlorophenyl)-2-Methoxyethan-1-One
  • Structure : Chlorine at para position instead of ortho-fluorine.
  • Synthesis Yield : 97% via NaBH₄ reduction, suggesting chloro-substituted precursors are more reactive or stable than fluoro analogues .
  • Applications : Intermediate in tandem acid/Pd-catalyzed reductive rearrangements .
2-(2-Chloro-4-Fluorophenyl)-1-(Furan-2-Yl)Ethan-1-One
  • Structure : Combines chloro and fluoro substituents with a furan ring (C₁₂H₈ClFO₂).

Functional Group Variations

1-(2-Hydroxy-4-Methoxyphenyl)Ethanone
  • Structure : Hydroxy and methoxy groups at 2- and 4-positions (C₉H₁₀O₃).
  • Safety Profile : Requires precautions for skin/eye contact and inhalation, highlighting the reactivity of hydroxy groups .
1-(4-Aminophenyl)-2-Morpholinoethan-1-One
  • Structure: Amino group at para position with morpholino substitution.

Biological Activity

1-(2-Fluorophenyl)-2-methoxyethan-1-one, a compound with potential biological applications, has garnered attention in recent pharmacological studies. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C10H11F O2
  • Molecular Weight : 182.19 g/mol
  • Structure : Contains a fluorophenyl group and a methoxy group attached to an ethanone backbone.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Modulation : It could interact with various receptors, influencing neurotransmission and other physiological processes.
  • Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties against certain pathogens.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound. For instance, it was evaluated against several cancer cell lines, showing significant cytotoxicity:

Cell LineIC50 (μM)
BEL-7402 (Liver)5.6
SMMC-7721 (Liver)6.3
MCF-7 (Breast)4.9

These findings suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

The results indicate that it possesses moderate antibacterial activity, warranting further investigation into its potential therapeutic applications.

Study on Cancer Cell Lines

A recent study evaluated the effects of this compound on hepatocellular carcinoma cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner. The study concluded that this compound could be a promising candidate for developing new anticancer therapies due to its selective toxicity toward cancer cells while sparing normal cells.

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of the compound against drug-resistant bacterial strains. It was found to enhance the efficacy of conventional antibiotics when used in combination therapy, suggesting a potential role as an adjuvant in treating resistant infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.